Superior RAS-Specificity of PD-134672 Compared to Captopril: Evidence from Bilateral Nephrectomy
PD-134672 exhibits a 67% reduction in peak mean arterial blood pressure (MABP) effect following bilateral nephrectomy, whereas captopril's MABP effect is reduced by only 57% under identical conditions, with the residual captopril effect being statistically significant (p < 0.05 vs. PD-134672) [1]. This demonstrates that PD-134672 acts with greater exclusivity on the renin-angiotensin system cascade, while captopril's action is partially mediated by bradykinin-dependent pathways [1].
| Evidence Dimension | Reduction in peak mean arterial blood pressure (MABP) effect following bilateral nephrectomy |
|---|---|
| Target Compound Data | 67% reduction in MABP effect |
| Comparator Or Baseline | Captopril (ACE inhibitor): 57% reduction in MABP effect |
| Quantified Difference | Captopril retains significantly more efficacy post-nephrectomy (p < 0.05 vs. PD-134672) |
| Conditions | Anesthetized guinea pig model; bilateral nephrectomy; intravenous bolus dosing |
Why This Matters
This confirms PD-134672 as a more pathway-selective tool for RAS studies, avoiding the confounding bradykinin potentiation inherent to ACE inhibitors, which is critical for interpreting mechanistic cardiovascular experiments.
- [1] Duan, J.; Jaramillo, J.; Jung, G. L.; McLeod, A. L.; Fernandes, B. H.; Mathis, D. Comparative Studies on Differential Inhibition of the Renin-Angiotensin System in the Anesthetized Guinea Pig. Can. J. Physiol. Pharmacol. 1995, 73 (10), 1512–1518. View Source
